molecular formula C19H21FN4O3S B3015818 2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251640-16-0

2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Numéro de catalogue: B3015818
Numéro CAS: 1251640-16-0
Poids moléculaire: 404.46
Clé InChI: DQOQMOBKXOMZSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C19H21FN4O3S and its molecular weight is 404.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a member of the triazolopyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19H21FN4O3S
  • Molecular Weight : 396.46 g/mol
  • IUPAC Name : this compound

This compound features a triazole ring fused with a pyridine structure and a sulfonamide group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds within the triazolopyridine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this class can inhibit the growth of various pathogens, including Plasmodium falciparum, responsible for malaria. In vitro evaluations have demonstrated that certain derivatives possess IC50 values as low as 2.24 μM against this parasite .

Anticonvulsant Properties

The compound has been investigated for its potential anticonvulsant effects. A series of studies on related compounds indicate that modifications at the piperidine and benzyl positions can enhance anticonvulsant activity. For example, related N'-benzyl derivatives have shown promising results in maximal electroshock seizure (MES) models with effective doses lower than traditional anticonvulsants like phenobarbital .

Antidepressant and Anxiolytic Effects

Compounds similar to This compound have been evaluated for their antidepressant and anxiolytic activities. The presence of the 4-fluorobenzyl group appears to enhance these effects by modulating neurotransmitter systems involved in mood regulation .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The sulfonamide group is known to interact with various enzymes involved in bacterial and parasitic metabolism.
  • Receptor Modulation : The piperidine moiety may influence neurotransmitter receptors, contributing to its effects on mood and seizure thresholds.

Case Study 1: Antimalarial Activity

A recent study synthesized a series of triazolopyridine derivatives to evaluate their antimalarial activity. Among these, a compound structurally similar to our target showed significant inhibition against Plasmodium falciparum with an IC50 value of 2.24 μM. This suggests that modifications in the triazolopyridine framework can lead to potent antimalarial agents .

Case Study 2: Anticonvulsant Efficacy

In another investigation focusing on anticonvulsant properties, related compounds were tested in MES models. Results indicated that certain structural modifications led to enhanced efficacy compared to standard treatments. These findings underscore the potential for developing new anticonvulsants based on the triazolopyridine scaffold .

Propriétés

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c1-14-8-10-22(11-9-14)28(26,27)17-6-7-18-21-24(19(25)23(18)13-17)12-15-2-4-16(20)5-3-15/h2-7,13-14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOQMOBKXOMZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.